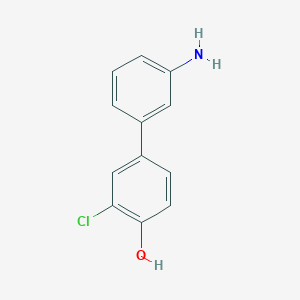
3-Chloro-5-(4-cyanophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(4-cyanophenyl)phenol, 95% (3CP) is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water and other polar solvents. 3CP is a versatile compound that has been used in the synthesis of various organic compounds, including pharmaceuticals, herbicides, dyes, and other substances. Additionally, 3CP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(4-cyanophenyl)phenol, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, herbicides, dyes, and other organic compounds. Additionally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% has been studied for its potential applications in biochemistry, physiology, and laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(4-cyanophenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 and lipoxygenase. Additionally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
3-Chloro-5-(4-cyanophenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory factors and reduce inflammation. Additionally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% has been shown to have anti-cancer effects, as well as anti-bacterial and anti-fungal effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(4-cyanophenyl)phenol, 95% has many advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to work with. Additionally, it is non-toxic and has low volatility, making it safe to work with in a laboratory setting. However, 3-Chloro-5-(4-cyanophenyl)phenol, 95% is also a highly reactive compound and can be difficult to control and manipulate in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 3-Chloro-5-(4-cyanophenyl)phenol, 95%. It could be studied further for its potential applications in the synthesis of pharmaceuticals, herbicides, and dyes. Additionally, it could be studied further for its potential biochemical and physiological effects, as well as its potential applications in laboratory experiments. Finally, 3-Chloro-5-(4-cyanophenyl)phenol, 95% could be studied further for its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation.
Synthesemethoden
3-Chloro-5-(4-cyanophenyl)phenol, 95% is synthesized by a reaction between 4-cyanophenol and chlorine gas. The reaction is carried out in aqueous solution and is typically conducted at a temperature of 70-80°C. The reaction is highly exothermic and produces 3-Chloro-5-(4-cyanophenyl)phenol, 95% in yields of up to 95%.
Eigenschaften
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIWNWWOZEYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685852 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-cyanophenyl)phenol | |
CAS RN |
1261901-96-5 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














